N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of thioxanthene derivatives This compound is characterized by the presence of a thioxanthene core structure, which is a sulfur-containing tricyclic aromatic system, and a naphthalene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-halogenated benzaldehydes, under acidic conditions.
Introduction of Naphthalene-2-sulfonamide Moiety: The naphthalene-2-sulfonamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the thioxanthene derivative with naphthalene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thioxanthene core, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has several scientific research applications:
Photopolymerization: It acts as a photoinitiator in the polymerization of various monomers under light exposure, leading to the formation of polymers with specific properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide involves its ability to absorb light and generate reactive species. In photopolymerization, the compound absorbs light and undergoes a photochemical reaction to produce free radicals or cations, which initiate the polymerization of monomers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthene derivative used as a photoinitiator.
[ (9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: A related compound with similar structural features.
Uniqueness
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide is unique due to the presence of both the thioxanthene core and the naphthalene-2-sulfonamide moiety, which confer distinct photochemical and biological properties. Its ability to act as a versatile photoinitiator and its potential biological activities make it a valuable compound for various applications.
Properties
IUPAC Name |
N-(9-oxothioxanthen-2-yl)naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO3S2/c25-23-19-7-3-4-8-21(19)28-22-12-10-17(14-20(22)23)24-29(26,27)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,24H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDKXVYGVURNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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